

SR8278 as a Negative Control for GSK4112

Experiments: A Comparative Guide

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Compound of Interest

Compound Name: GSK4112

Cat. No.: B607842

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For researchers, scientists, and drug development professionals, establishing robust experimental controls is paramount for the validation of scientific findings. In studies involving the REV-ERB α agonist **GSK4112**, the synthetic antagonist SR8278 serves as an essential negative control. This guide provides a comprehensive comparison of these two molecules, detailing their mechanisms of action, opposing effects on gene expression, and protocols for their use in key experimental assays.

GSK4112 is a synthetic agonist of the nuclear receptor REV-ERB α , which plays a critical role in regulating circadian rhythms and metabolic pathways. By mimicking the natural ligand heme, **GSK4112** enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex to REV-ERB α , leading to the transcriptional repression of its target genes.[1][2] Conversely, SR8278 is the first identified synthetic antagonist of REV-ERB α . [3] It is structurally similar to **GSK4112** but functions to block the transcriptional repression activity of REV-ERB α , effectively reversing the effects of both **GSK4112** and the endogenous ligand heme.[4] This direct opposition in function makes SR8278 an ideal negative control to ensure that the observed effects of **GSK4112** are indeed mediated through REV-ERB α .

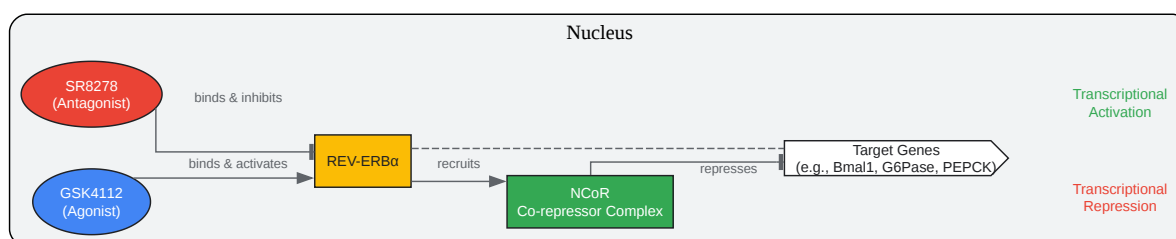
Comparative Analysis of GSK4112 and SR8278

The distinct activities of **GSK4112** and SR8278 on REV-ERB α are reflected in their effects on target gene expression and their potency in cell-based assays.

Parameter	GSK4112	SR8278	Reference
Mechanism of Action	REV-ERB α Agonist	REV-ERB α Antagonist	[1][3]
Effect on REV-ERB α	Enhances NCoR recruitment and transcriptional repression	Blocks transcriptional repression	[2][4]
Effect on Target Gene Expression (Bmal1, G6Pase, PEPCK)	Suppression	Stimulation/De-repression	[4]
Potency (Bmal1 Luciferase Reporter Assay)	IC50 = 2.3 μ M	EC50 = 0.47 μ M	[4]

Signaling Pathways and Experimental Workflow

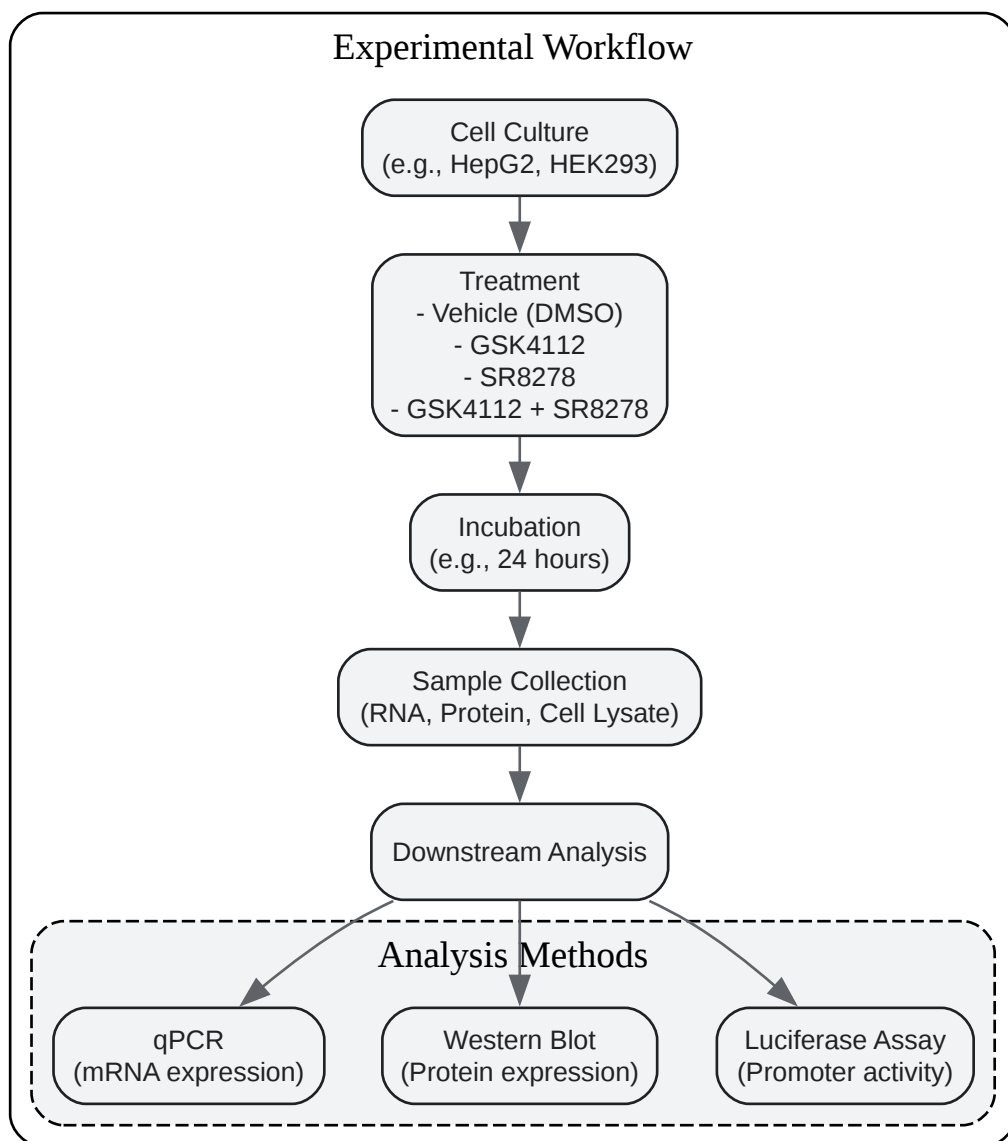
The opposing actions of **GSK4112** and SR8278 on the REV-ERB α signaling pathway are central to their respective functions. **GSK4112** promotes the repression of target genes, while SR8278 alleviates this repression.



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Caption: Opposing effects of **GSK4112** and SR8278 on REV-ERB α signaling.

A typical experimental workflow to compare the effects of **GSK4112** and SR8278 involves treating cultured cells with the compounds and subsequently analyzing the expression of REV-ERB α target genes at the mRNA and protein levels.



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